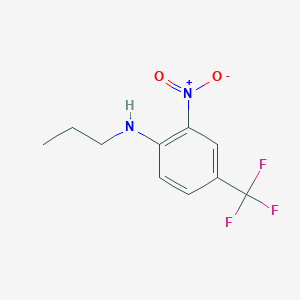

2-nitro-N-propyl-4-(trifluoromethyl)aniline

Description

2-Nitro-N-propyl-4-(trifluoromethyl)aniline (CAS: 2078-10-6) is a nitro-substituted aniline derivative with a trifluoromethyl group at the para position and a propylamine substituent. Its molecular formula is C₁₀H₁₁F₃N₂O₂, and it is commercially available with a purity of 96% (Combi-Blocks, LD-1372) . The compound’s structure combines electron-withdrawing groups (nitro and trifluoromethyl) with a hydrophobic propyl chain, influencing its physicochemical properties, such as solubility, stability, and reactivity. It is primarily used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research.

Properties

IUPAC Name |

2-nitro-N-propyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-2-5-14-8-4-3-7(10(11,12)13)6-9(8)15(16)17/h3-4,6,14H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWOAHWBXWSXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-nitro-N-propyl-4-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the nitration of N-propyl-4-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction typically proceeds as follows:

Nitration Reaction: N-propyl-4-(trifluoromethyl)aniline is treated with a nitrating mixture (H2SO4 and HNO3) at a temperature range of 0-5°C.

Isolation and Purification: The resulting product is then isolated and purified through recrystallization or column chromatography.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Nitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions used.

Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Due to the limited information available within the search results regarding the applications of "2-nitro-N-propyl-4-(trifluoromethyl)aniline," generating a comprehensive article with detailed data tables and case studies is not possible. However, the following information has been compiled from the search results to provide an overview of the compound and its potential applications.

2-Nitro-N-propyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula . It has a CAS number of 2078-10-6 and an MDL No of MFCD00707486 . The purity limit is greater than or equal to 96% .

Potential Applications

While specific applications for 2-nitro-N-propyl-4-(trifluoromethyl)aniline are not detailed in the provided search results, information on related compounds can give some insight:

- Intermediate in Synthesis: Nitroanilines and trifluoromethyl compounds are often used as intermediates in the synthesis of more complex organic molecules, pharmaceuticals, and agrochemicals.

- Pesticide Research: Trifluralin, a related compound containing a trifluoromethyl group, is a pesticide . Nitroanilines have been investigated as potential environmental contaminants and can undergo oxidation to form nitrobenzoic acid .

- Material Science: Compounds with trifluoromethyl groups are used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

- Pharmaceutical Research: Aniline derivatives have been investigated for potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

- Inhibitors: Diarylamines, which share structural similarities, have demonstrated potential as KV10.1 inhibitors with anticancer potential .

Related Compounds

- N-propyl-4-(trifluoromethyl)aniline: This compound lacks the nitro group but shares the propyl and trifluoromethyl substituents. It is used as a building block in complex organic molecule synthesis and studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

- 2-Nitro-4-trifluoromethyl-aniline: A process for the preparation of 2-nitro-4-trifluoromethyl-aniline is described in a patent, where excess aqueous ammonia is allowed to act on 4-chloro-3-nitrobenzotrifluoride at temperatures of about 80 to about 150°C, optionally in the presence of a copper catalyst .

Mechanism of Action

The mechanism of action of 2-nitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-Nitro-N-propyl-2-(trifluoromethyl)aniline (CAS: 1184581-60-9)

- Structural Difference : The nitro group shifts from position 2 to position 4, while the trifluoromethyl group moves to position 2.

- The higher purity (98%, Combi-Blocks LD-1094) suggests improved crystallinity or synthetic optimization compared to the target compound .

2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline (T:0840)

- Structural Difference : Contains two nitro groups (positions 2 and 6) and two propyl chains on the amine.

- Impact : The additional nitro group enhances electron-withdrawing effects, likely increasing oxidative stability but reducing solubility. This compound is classified under transport and safety regulations (e.g., DOT HAZMAT), indicating higher toxicity or environmental risk .

Functional Group Modifications

2-Nitrotetrafluoroaniline (CAS: 6157-98-8)

- Structural Difference : Replaces the trifluoromethyl and propyl groups with four fluorine atoms on the aromatic ring.

- Impact : Increased electronegativity and reduced steric hindrance may enhance reactivity in electrophilic substitutions. However, the absence of a hydrophobic chain limits its application in lipid-soluble formulations .

4-Methyl-2-(trifluoromethyl)aniline (CAS: 87617-23-0)

- Structural Difference : Substitutes the nitro group with a methyl group at position 3.

- Impact : The methyl group introduces electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature. This compound is widely used as a synthesis intermediate, particularly in dyes and pharmaceuticals, due to its balanced solubility and stability .

Comparative Data Table

Key Research Findings

- Electronic Effects : The nitro group in 2-nitro-N-propyl-4-(trifluoromethyl)aniline deactivates the aromatic ring, directing electrophilic attacks to meta positions. In contrast, 4-methyl-2-(trifluoromethyl)aniline’s methyl group activates the ring for ortho/para substitutions .

- Solubility and Stability: The trifluoromethyl group enhances lipid solubility and metabolic stability compared to non-fluorinated analogs. However, dinitro derivatives (e.g., T:0840) exhibit reduced solubility due to increased molecular rigidity .

- Synthetic Utility : Combi-Blocks’ analogs (e.g., LD-1372, LD-1094) highlight commercial demand for nitro-trifluoromethyl anilines in high-throughput synthesis, particularly in herbicide development .

Biological Activity

2-Nitro-N-propyl-4-(trifluoromethyl)aniline is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound 2-nitro-N-propyl-4-(trifluoromethyl)aniline can be represented by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 202.15 g/mol

This compound features a nitro group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties.

The biological activity of 2-nitro-N-propyl-4-(trifluoromethyl)aniline is largely attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can bind to receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially acting against certain bacterial strains.

Pharmacological Potential

Research has indicated several pharmacological applications for 2-nitro-N-propyl-4-(trifluoromethyl)aniline:

- Antimicrobial Activity : Investigated for its ability to inhibit the growth of bacteria, this compound could serve as a lead for developing new antibiotics.

- Anti-inflammatory Effects : Its structural features suggest potential anti-inflammatory properties, which warrant further exploration in therapeutic contexts.

Case Studies and Research Findings

Several studies have documented the biological effects of 2-nitro-N-propyl-4-(trifluoromethyl)aniline:

- Antibiotic Resistance Study : A study highlighted the compound's potential in overcoming antibiotic resistance by targeting specific bacterial enzymes involved in cell wall synthesis .

- Cytotoxicity Analysis : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent. For example, one study reported an IC50 value of 86 μM against liver cancer cells .

- Biochemical Probes : Due to its unique functional groups, the compound has been explored as a biochemical probe for studying enzyme activity and cellular processes .

Data Summary Table

Q & A

Q. What are the common synthetic routes for 2-nitro-N-propyl-4-(trifluoromethyl)aniline, and how are reaction conditions optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. For example, a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium) in dimethylformamide (DMF) at 80°C under nitrogen facilitates coupling of brominated intermediates with nitrile groups . Base-assisted reactions (e.g., potassium carbonate) are critical for deprotonation and activating intermediates. Optimization includes adjusting catalyst loading (0.0043 mmol in a 0.4 mL DMF system) and purification via reverse-phase chromatography (acetonitrile-water with formic acid) to achieve >95% purity .

Q. How is 2-nitro-N-propyl-4-(trifluoromethyl)aniline characterized structurally and spectroscopically?

Key methods include:

- NMR : and NMR in DMSO- to resolve aromatic proton signals and confirm nitro/trifluoromethyl substituents .

- FTIR : Peaks at ~1520 cm (NO) and 1120 cm (C-F) validate functional groups .

- X-ray crystallography : SHELX software refines crystal structures, leveraging high-resolution data to resolve steric effects from the propyl group .

Q. What chemical reactivities are influenced by the nitro and trifluoromethyl groups?

The nitro group (electron-withdrawing) reduces electron density on the aromatic ring, directing electrophilic substitution to meta positions. The trifluoromethyl group enhances lipophilicity and metabolic stability, impacting solubility (e.g., logP ~2.5) and interactions in biological systems. Reductive amination or nucleophilic displacement reactions are common for modifying the propyl chain .

Advanced Research Questions

Q. How can researchers minimize dehalogenation by-products during synthesis?

By-product formation (e.g., dehalogenated species) is mitigated by:

- Catalyst tuning : Lowering reaction temperatures (e.g., 80°C vs. 100°C) reduces side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and suppress radical pathways.

- Additives : Zinc dicyanide (6.1 mg per 0.087 mmol substrate) scavenges halides, improving yields to ~85% .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

Discrepancies arise from solvent effects, impurities, or tautomerism. Solutions include:

- Standardized protocols : Use deuterated solvents (DMSO-) and internal standards (TMS) .

- Computational validation : Density Functional Theory (DFT) at B3LYP/6-311++G** level predicts shifts within 2 ppm of experimental values .

Q. What computational methods predict the compound’s stability under varying pH or temperature?

- DFT calculations : Assess bond dissociation energies (BDEs) for nitro and C-F bonds to predict thermal degradation pathways .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 1–13) to model hydrolysis kinetics .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.